The emergence of antibiotic resistance among Gram-positive pathogens has necessitated the development of new antibacterial agents. Oxazolidinones, a novel class of synthetic antibacterial agents, have shown promising activity against a range of multiply-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci123. This class of drugs, which includes notable examples such as linezolid and eperezolid, has garnered attention due to its unique mechanism of action and its potential to overcome existing resistance mechanisms2.
For instance, in the study of (2Z)-2-(2,4-dichlorobenzylidene)-4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-1,4-benzothiazin-3-one, X-ray crystallography revealed the oxazolidine ring adopts an envelope conformation. [] Similarly, in the analysis of 1,3-Bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one, both oxazolidine five-membered rings were found to be nearly planar. []
Oxazolidinones have found their place in clinical settings for the treatment of Gram-positive infections, particularly those caused by resistant strains3. Their pharmacokinetic properties, including good penetration and accumulation in tissues such as bone, lung, and cerebrospinal fluid, make them suitable for treating surgical infections and other serious conditions3. Beyond their use as antibacterial agents, the oxazolidinone framework has been explored for its potential in other biological activities. This includes the development of enzyme inhibitors, agonists, and antagonists, with a special mention of selective monoamine oxidase inhibitors like befloxatone2. The oxazolidinone nucleus is also present in the structures of some biologically active natural products and has been used in the synthesis of isosteric aza analogues of natural compounds, demonstrating the versatility of this chemical structure2.
Oxazolidinones exert their antibacterial effect by inhibiting protein synthesis. They specifically target the ribosome, binding to the 50S subunit and preventing the formation of the initiation complex necessary for protein synthesis134. This action involves the binding of N-formylmethionyl-tRNA to the ribosome, a critical early step in protein synthesis1. The binding sites for oxazolidinones have been identified on both the 30S and 50S ribosomal subunits, with rRNA being the primary target4. Notably, oxazolidinones have been shown to bind at the P site of the ribosomal 50S subunit, which is distinct from the binding sites of other protein synthesis inhibitors, thereby explaining the lack of cross-resistance with other antibiotic classes3. Resistance to oxazolidinones is rare and develops slowly, with laboratory studies identifying specific point mutations in the 23S rRNA that confer resistance1.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7